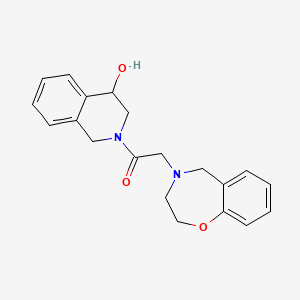![molecular formula C23H23N3O2S B5587108 (3-isoxazolylmethyl){[2-(3-methoxyphenyl)-7-(methylthio)-3-quinolinyl]methyl}methylamine](/img/structure/B5587108.png)
(3-isoxazolylmethyl){[2-(3-methoxyphenyl)-7-(methylthio)-3-quinolinyl]methyl}methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of chemicals that exhibit a range of biological activities due to their complex molecular structures. Such compounds often contain multiple functional groups that contribute to their chemical behavior and interactions with biological systems.
Synthesis Analysis
The synthesis of complex molecules like the one described involves multiple steps, including ring-opening, cyclization, and substitution reactions. For instance, the synthesis of related compounds involves methods such as Mannich reactions and dopamine condensation, which are crucial for constructing the molecular backbone and introducing functional groups at specific locations on the molecule (Wu et al., 2021). These methods highlight the complexity and precision required in chemical synthesis to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Computational methods, such as density functional theory (DFT), are used to optimize the molecular structure and predict properties like molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis (Wu et al., 2021). These analyses are essential for understanding the electronic distribution within the molecule, which affects its reactivity and interactions with other molecules.
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups, such as isoxazole and quinoline rings, which can undergo various chemical reactions. For example, cycloaddition reactions are a common pathway to introduce or modify functional groups on the molecule, affecting its chemical properties and biological activity (Sundaram et al., 2007).
properties
IUPAC Name |
N-[[2-(3-methoxyphenyl)-7-methylsulfanylquinolin-3-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-26(15-19-9-10-28-25-19)14-18-11-16-7-8-21(29-3)13-22(16)24-23(18)17-5-4-6-20(12-17)27-2/h4-13H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSTTIDIITBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)CC2=C(N=C3C=C(C=CC3=C2)SC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B5587041.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5587049.png)
![3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5587059.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5587067.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5587069.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587074.png)
![ethyl 4-{2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5587078.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587089.png)
![6-methoxy-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-chromanecarboxamide](/img/structure/B5587101.png)
![N-(3-methylbutyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5587109.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5587112.png)
![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5587117.png)